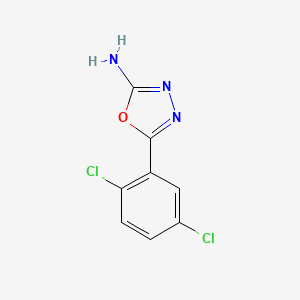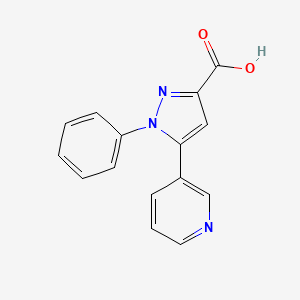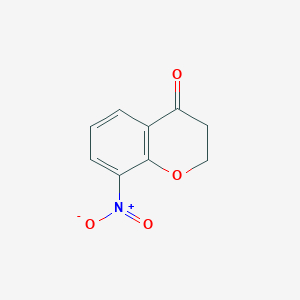
3-(4-Methylphenoxy)azetidine
Overview
Description
“3-(4-Methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H13NO . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen .
Synthesis Analysis
The synthesis of azetidines, including “3-(4-Methylphenoxy)azetidine”, can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylphenoxy)azetidine” can be represented by the InChI code: 1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 . This indicates that the compound contains a four-membered azetidine ring with a methylphenoxy group attached .
Physical And Chemical Properties Analysis
“3-(4-Methylphenoxy)azetidine” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.
Scientific Research Applications
Organic Synthesis
3-(4-Methylphenoxy)azetidine: is a valuable compound in organic synthesis due to its four-membered nitrogen-containing heterocycle. The ring strain associated with azetidines makes them reactive intermediates for various synthetic transformations . They can undergo ring-opening reactions, serve as precursors for larger cyclic structures, and facilitate the introduction of the azetidine moiety into complex molecules.
Medicinal Chemistry
In medicinal chemistry, azetidines, including 3-(4-Methylphenoxy)azetidine , are recognized for their presence in bioactive molecules and natural products . Their unique structure can mimic certain peptide bonds, making them useful in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Polymerization
Azetidines have been applied in polymer synthesis due to their ability to polymerize under specific conditions . 3-(4-Methylphenoxy)azetidine could potentially be used to create novel polymeric materials with unique properties, such as increased thermal stability or enhanced mechanical strength.
Chiral Templates
The constrained geometry of azetidines makes them excellent chiral templates in asymmetric synthesis . 3-(4-Methylphenoxy)azetidine can be used to induce chirality in the synthesis of complex organic molecules, which is crucial for the production of certain pharmaceuticals.
Chemical Biology
In chemical biology, azetidines are explored for their potential to modulate biological processes . 3-(4-Methylphenoxy)azetidine could be used to study enzyme-substrate interactions, protein folding, and other key biological mechanisms.
Material Science
The reactivity of azetidines can be harnessed in material science to create functional materials . 3-(4-Methylphenoxy)azetidine might be used in the development of smart materials that respond to environmental stimuli, such as changes in pH, temperature, or light.
Future Directions
Azetidines, including “3-(4-Methylphenoxy)azetidine”, have attracted major attention in organic synthesis due to their unique reactivity and presence in bioactive molecules. Future research directions may include exploring new synthetic methods, studying their reactivity in various chemical reactions, and investigating their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-(4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZLYWIOATIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604060 | |
| Record name | 3-(4-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-73-6 | |
| Record name | 3-(4-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)



